D-Phenylalaninol

Catalog No.
S1767877
CAS No.
5267-64-1
M.F
C9H13NO
M. Wt
151.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Phenylalaninol

CAS Number

5267-64-1

Product Name

D-Phenylalaninol

IUPAC Name

(2R)-2-amino-3-phenylpropan-1-ol

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

InChI

InChI=1S/C9H13NO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2/t9-/m1/s1

InChI Key

STVVMTBJNDTZBF-SECBINFHSA-N

SMILES

C1=CC=C(C=C1)CC(CO)N

Synonyms

D-Phenylalaninol;5267-64-1;(R)-2-Amino-3-phenylpropan-1-ol;(R)-(+)-2-Amino-3-phenyl-1-propanol;D(+)-Phenylalaninol;(2R)-2-amino-3-phenylpropan-1-ol;(R)-2-Amino-3-phenyl-1-propanol;(+)-D-Phenylalaninol;D-(+)-Phenylalaninol;(R)-PHENYLALANINOL;CHEMBL1235200;STVVMTBJNDTZBF-SECBINFHSA-N;D-(+)-2-Amino-3-phenyl-1-propanol;(2R)-2-Amino-1-hydroxy-3-phenylpropane;D(+)-2-Amino-3-phenyl-1-propanol;Phenylalaninol;l-(-)-phenylalaninol;2-Amino-3-phenyl-1-propanol#;D-Penylalaninol;D-Phenylalaniol;(R)-2-AMINO-3-PHENYL-PROPAN-1-OL;AC1LGXIR;PHENYLALANINOL-D;D-PHE-OL;H-D-PHEN-OL

Canonical SMILES

C1=CC=C(C=C1)CC(CO)N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](CO)N

Chiral Auxiliary for Asymmetric Michael Reactions

D-Phenylalaninol finds use as a chiral auxiliary in asymmetric Michael reactions []. Asymmetric synthesis refers to the production of molecules with a specific handedness, which can be crucial for biological activity. Michael reactions are a type of organic reaction that create carbon-carbon bonds. By incorporating D-Phenylalaninol as a chiral auxiliary, chemists can achieve greater control over the product's stereochemistry, leading to the desired enantiomer (mirror image) of the target molecule.

D-Phenylalaninol, also known as (R)-2-amino-3-phenylpropan-1-ol, is an organic compound with the molecular formula C9_9H13_{13}NO. It is a chiral amino alcohol and is structurally related to phenylalanine, an essential amino acid. D-Phenylalaninol exists as a white crystalline solid and is soluble in water, which makes it useful in various biochemical applications. The compound is characterized by its ability to participate in various

Typical of amino alcohols:

  • Acid-Base Reactions: The amino group can act as a base, while the hydroxyl group can participate in acid-base reactions.
  • Esterification: D-Phenylalaninol can react with carboxylic acids to form esters, which are important in the synthesis of pharmaceuticals.
  • Oxidation: The alcohol group can be oxidized to form ketones or aldehydes.
  • Formation of Amides: Reaction with carboxylic acids can also lead to the formation of amides through dehydration.

These reactions highlight its potential utility in synthesizing more complex molecules.

D-Phenylalaninol exhibits various biological activities primarily due to its structural similarity to phenylalanine. It has been studied for its potential neuroprotective effects and its role as a precursor in neurotransmitter synthesis. The compound may influence the levels of neurotransmitters such as dopamine and norepinephrine, which are crucial for mood regulation and cognitive function. Additionally, D-Phenylalaninol has been noted for its analgesic properties, potentially aiding in pain management by inhibiting the breakdown of endorphins.

D-Phenylalaninol can be synthesized through several methods:

  • Reduction of D-Phenylalanine: The most common method involves the reduction of D-phenylalanine using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Asymmetric Synthesis: Various asymmetric synthesis techniques can be employed to produce D-phenylalaninol from achiral precursors using chiral catalysts.
  • Biocatalytic Methods: Enzymatic processes utilizing specific enzymes can also yield D-phenylalaninol from suitable substrates.

These methods allow for the production of high-purity D-phenylalaninol suitable for research and pharmaceutical applications.

D-Phenylalaninol finds applications across various fields:

  • Pharmaceuticals: Used as an intermediate in the synthesis of drugs targeting neurological disorders.
  • Nutraceuticals: Investigated for its potential benefits in dietary supplements aimed at improving mood and cognitive function.
  • Chemical Research: Serves as a building block for synthesizing more complex organic compounds.

Its unique properties make it valuable in both research and commercial applications.

Research into interactions involving D-Phenylalaninol has revealed its potential effects on neurotransmitter systems. Studies indicate that it may enhance the activity of certain neurotransmitters by inhibiting their degradation, particularly through the inhibition of enkephalinase, an enzyme responsible for breaking down endorphins. This action suggests that D-phenylalaninol could play a role in modulating pain perception and emotional states.

D-Phenylalaninol is closely related to other compounds derived from phenylalanine or phenolic structures. Here are some similar compounds:

Compound NameMolecular FormulaKey Features
L-PhenylalanineC9_9H11_{11}NO2_2Naturally occurring amino acid; precursor to neurotransmitters
DL-PhenylalanineC9_9H11_{11}NO2_2A racemic mixture; used as a dietary supplement for pain relief
PhenylethylamineC8_8H11_{11}NA trace amine involved in mood regulation
3,4-DihydroxyphenylalanineC9_9H11_{11}NO3_3A derivative with potential neuroprotective effects

Uniqueness of D-Phenylalaninol

D-Phenylalaninol stands out due to its specific hydroxyl group that differentiates it from other derivatives like phenylethylamine and L-phenylalanine. This feature not only enhances its solubility but also allows it to participate in unique

D-Phenylalaninol ((2R)-2-amino-3-phenylpropan-1-ol) is a non-proteinogenic amino alcohol characterized by a hydroxymethyl group replacing the carboxyl moiety of phenylalanine. Its molecular framework consists of a phenyl group, an amino group, and a primary alcohol, conferring both hydrophilic and hydrophobic properties.

Table 1: Key Chemical Properties of D-Phenylalaninol

PropertyValueSource
Molecular FormulaC₉H₁₃NO
Molecular Weight151.21 g/mol
CAS Registry Number5267-64-1
Melting Point90–94°C
Specific Rotation+22° to +25° (c=1.2 in 1M HCl)
Boiling Point122°C at 4 mmHg
LogP (Partition Coeff.)0.77

Synonyms:

  • (R)-(+)-2-Amino-3-phenyl-1-propanol
  • D-Phe-ol
  • (R)-Phenylalaninol

The compound’s stereochemistry is defined by the R-configuration at the second carbon, distinguishing it from its L-enantiomer.

Historical Development and Discovery

D-Phenylalaninol emerged as a byproduct of efforts to synthesize chiral building blocks for pharmaceuticals. Early synthesis methods involved the reduction of phenylalanine using sodium borohydride (NaBH₄) and sulfuric acid in tetrahydrofuran (THF), a process requiring 16–18 hours under reflux. Advances in asymmetric catalysis later enabled enantioselective routes, such as the use of LiBH₄ and trimethylsilyl chloride (TMSCl), which improved yields and reduced reaction times.

Historically, its role expanded beyond synthesis intermediates to include:

  • Chiral Auxiliaries: Facilitating asymmetric Michael reactions in organic chemistry.
  • Neurological Research: Investigating its potential to modulate neurotransmitter release, albeit with lower potency compared to amphetamines.

Relationship to Parent Amino Acid (Phenylalanine)

Structurally, D-phenylalaninol differs from phenylalanine (C₉H₁₁NO₂) by the substitution of the carboxyl group (-COOH) with a hydroxymethyl group (-CH₂OH). This modification enhances its lipophilicity (LogP = 0.77 vs. phenylalanine’s -1.38), influencing membrane permeability and bioavailability.

Biosynthetic and Synthetic Pathways:

  • Reduction of Phenylalanine:
    Phenylalanine undergoes borohydride reduction to yield phenylalaninol. For 100 g of phenylalanine, stoichiometric calculations suggest ~37 g NaBH₄ and 98 mL concentrated H₂SO₄ are required.
    $$
    \text{Phenylalanine} \xrightarrow{\text{NaBH₄, H₂SO₄, THF}} \text{Phenylalaninol}
    $$
  • Enzymatic Resolution: Racemic mixtures are separated using chiral catalysts or enzymes to isolate the D-enantiomer.

Stereochemical Significance of D-Configuration

The D-configuration confers unique steric and electronic properties critical for:

A. Asymmetric Synthesis:

  • D-Phenylalaninol serves as a chiral ligand in catalytic systems, enabling enantioselective production of pharmaceuticals like solriamfetol (a narcolepsy drug).
  • Example: In Michael additions, it induces >90% enantiomeric excess (ee) in β-hydroxy ester products.

B. Supramolecular Interactions:

  • Studies using perylene bisimide (PBI) derivatives demonstrated selective aggregation with D-phenylalaninol, detected via fluorescence quenching (LOD = 64.2 nM). This enantioselectivity is attributed to hydrogen bonding and π-π stacking differences.

C. Pharmacological Effects:

  • While less potent than amphetamines, D-phenylalaninol weakly inhibits dopamine and norepinephrine reuptake (EC₅₀ = 1,355 nM and 106 nM, respectively).
  • In PKU rat models, racemic phenylalaninol reduced serum phenylalanine levels by 33%, suggesting potential therapeutic applications.

XLogP3

0.7

UNII

A6QY3U3O3V

GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 4 notifications to the ECHA C&L Inventory.;
H314 (98%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

5267-64-1

Wikipedia

(2S)-2-amino-3-phenyl-1-propanol

Dates

Modify: 2023-08-15
Giraldes et al. Structural and Mechanistic Insights of Polyketide Macrolactonization from Polyketide-based Affinity Labels Nature Chemical Biology, doi: 10.1038/nchembio822, published online 10 September 2006 http://www.nature.com/naturechemicalbiology

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